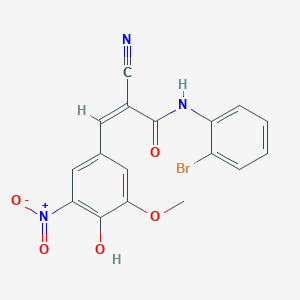
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12BrN3O5 and its molecular weight is 418.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, highlighting its antiproliferative effects, antioxidant properties, and antibacterial activities based on diverse research findings.
- Molecular Formula : C17H12BrN3O5
- Molecular Weight : 418.2 g/mol
- CAS Number : 62004-12-0
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:
The compound demonstrated significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its antiproliferative effects may involve the induction of oxidative stress and inhibition of key cellular pathways associated with cancer cell survival. Studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, leading to increased lipid peroxidation in cancer cells, thus promoting apoptosis .
Antioxidant Activity
In addition to its antiproliferative effects, this compound has shown promising antioxidant activity. The antioxidant capacity was assessed using various methods, including DPPH and ABTS assays. The results indicated that this compound exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in the following table:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 8 | |
| Escherichia coli | 32 |
The compound displayed selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, suggesting its potential application in treating infections caused by resistant strains.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study published in MDPI highlighted that derivatives similar to this compound exhibited IC50 values ranging from 1.2 to 5.3 µM across various cancer cell lines, emphasizing the structure's importance in enhancing biological activity . -
Antioxidant Evaluation :
Research indicated that compounds with similar structural motifs not only inhibited cancer cell proliferation but also demonstrated significant antioxidative properties, suggesting a dual mechanism of action that could be beneficial in cancer therapy . -
Antibacterial Assessment :
In a comparative study on antibacterial agents, this compound showed notable efficacy against resistant bacterial strains, reinforcing its potential as a therapeutic candidate .
Eigenschaften
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-26-15-8-10(7-14(16(15)22)21(24)25)6-11(9-19)17(23)20-13-5-3-2-4-12(13)18/h2-8,22H,1H3,(H,20,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJXWMGGLNSZAH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














